"1-Chloro-7-(trifluoromethyl)phthalazine" CAS number
"1-Chloro-7-(trifluoromethyl)phthalazine" CAS number
1-Chloro-7-(trifluoromethyl)phthalazine (CAS 1352934-00-9): A Strategic Building Block for Kinase Inhibitor Discovery and Advanced Heterocyclic Synthesis
Executive Summary & Strategic Rationale
In modern medicinal chemistry, the phthalazine scaffold is recognized as a "privileged structure," frequently deployed as a bioisostere for quinazolines, pyridines, and purines in the development of targeted therapeutics[1]. Among the vast library of commercially available phthalazine derivatives, 1-Chloro-7-(trifluoromethyl)phthalazine (CAS 1352934-00-9) stands out as a highly specialized, bifunctional building block[2].
This molecule offers a synergistic combination of a highly reactive electrophilic center at the C1 position and a pharmacologically critical trifluoromethyl (–CF₃) group at the C7 position. This in-depth technical guide dissects the physicochemical properties, mechanistic reactivity, and synthetic utility of CAS 1352934-00-9, providing drug development professionals with a comprehensive blueprint for leveraging this scaffold in the synthesis of advanced therapeutics, such as VEGFR-2 inhibitors and SOS1:KRAS disruptors[1][3].
Physicochemical Profiling & Structural Dynamics
The introduction of a –CF₃ group onto the phthalazine core fundamentally alters both its electronic landscape and its pharmacological profile. The strong electron-withdrawing nature of the –CF₃ group (
Table 1: Physicochemical & Structural Profile of CAS 1352934-00-9
| Property | Value |
| CAS Number | 1352934-00-9 |
| Chemical Name | 1-Chloro-7-(trifluoromethyl)phthalazine |
| Molecular Formula | C₉H₄ClF₃N₂ |
| Molecular Weight | 232.59 g/mol |
| SMILES | FC(F)(F)C1=CC=C2C=NN=C(Cl)C2=C1 |
| Appearance | Liquid / Low-melting solid (varies by ambient temp) |
| Storage Conditions | Sealed in dry, 2-8°C, isolated from incompatible nucleophiles |
| Commercial Availability | Readily available for R&D via specialized suppliers (e.g., ChemScene, BLDPharm)[2][4] |
Mechanistic Reactivity: The SNAr Advantage
The C1-chloro group in an unsubstituted phthalazine is already primed for Nucleophilic Aromatic Substitution (SₙAr) due to the electron-withdrawing effect of the adjacent N2 and N3 nitrogen atoms. However, the addition of the C7–CF₃ group acts as an electronic amplifier.
Causality: By pulling electron density away from the conjugated
Fig 1. SNAr workflow at the C1 position, driven by the electron-withdrawing C7-CF3 group.
Self-Validating Experimental Protocols
To ensure high-fidelity synthesis, the following protocols incorporate built-in analytical checkpoints, creating a self-validating workflow that guarantees structural integrity before proceeding to subsequent synthetic steps.
Protocol 1: C1-Amination via Nucleophilic Aromatic Substitution (SₙAr)
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Objective: Synthesize a 1-amino-7-(trifluoromethyl)phthalazine derivative.
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Causality: n-Butanol is selected as the solvent because its boiling point (117°C) provides sufficient thermal energy to overcome the Meisenheimer complex activation barrier without requiring a pressurized sealed tube. N,N-Diisopropylethylamine (DIPEA) acts as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation and subsequent deactivation of the incoming amine nucleophile.
Step-by-Step Methodology:
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Reaction Setup: To a flame-dried 50 mL round-bottom flask, charge 1-Chloro-7-(trifluoromethyl)phthalazine (1.0 mmol, 232.6 mg) and the desired amine nucleophile (1.2 mmol).
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Solvent & Base Addition: Suspend the mixture in anhydrous n-butanol (5.0 mL, 0.2 M) and add DIPEA (2.0 mmol, 348 µL) dropwise at room temperature.
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Thermal Activation: Equip the flask with a reflux condenser and heat the mixture to 110°C under a nitrogen atmosphere for 4–6 hours.
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In-Process Validation (TLC/LC-MS): At t = 4h, withdraw a 10 µL aliquot.
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TLC (Hexane/EtOAc 1:1): Verify the disappearance of the starting material (high Rf, strongly UV-active) and the emergence of a lower Rf product spot.
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LC-MS: Confirm the complete consumption of the [M+H]⁺ 233 isotopic cluster and the appearance of the target product mass.
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Workup: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove n-butanol. Partition the residue between Dichloromethane (DCM, 20 mL) and saturated aqueous NaHCO₃ (20 mL).
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Isolation & Final Validation: Extract the aqueous layer with DCM (2 x 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel chromatography.
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NMR Validation: Confirm product integrity via ¹⁹F NMR (expect a sharp singlet near -62 ppm, confirming retention of the –CF₃ group).
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Protocol 2: C1-Arylation via Suzuki-Miyaura Cross-Coupling
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Objective: Synthesize a 1-aryl-7-(trifluoromethyl)phthalazine derivative.
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Causality: While SₙAr is highly effective for heteroatom nucleophiles, carbon-carbon bond formation at C1 requires transition-metal catalysis. Pd(dppf)Cl₂ is chosen as the catalyst because its bidentate ligand structure provides a large bite angle, which accelerates the reductive elimination step—often the rate-limiting step when coupling electron-deficient heteroaryls[5].
Step-by-Step Methodology:
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Reagent Charging: In a Schlenk tube, combine 1-Chloro-7-(trifluoromethyl)phthalazine (1.0 mmol), the aryl boronic acid (1.5 mmol), Pd(dppf)Cl₂ (0.05 mmol, 5 mol%), and K₂CO₃ (3.0 mmol).
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Degassing: Add a degassed solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v, 10 mL). Purge the system with argon for 10 minutes to prevent oxidative quenching of the Pd(0) active species.
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Reaction Execution: Seal the tube and heat to 90°C for 12 hours.
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In-Process Validation: Monitor via LC-MS. The reaction is validated as complete when the distinct chlorine isotopic cluster of the starting material is fully replaced by the coupled product mass.
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Purification: Filter the crude mixture through a pad of Celite to remove palladium black, washing with EtOAc. Concentrate and purify via flash chromatography.
Applications in Drug Discovery: Pharmacophore Mapping
The 7-(trifluoromethyl)phthalazine core is not just a synthetic intermediate; it is a highly optimized pharmacophore used in the design of next-generation targeted therapies.
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Kinase Hinge Binding: The N2 and N3 atoms of the phthalazine ring act as potent hydrogen bond acceptors. In the active site of kinases (e.g., VEGFR-2 or Aurora kinases), these nitrogens interact directly with the backbone amides of the kinase hinge region, anchoring the inhibitor in the ATP-binding pocket[1].
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Metabolic Shielding & Lipophilic Efficiency: The C7–CF₃ group serves a dual purpose. Spatially, it projects into deep hydrophobic pockets (such as those found in the SOS1:KRAS protein-protein interaction interface), enhancing binding affinity through favorable van der Waals interactions[3]. Metabolically, the strong C–F bonds block oxidative metabolism (e.g., by aldehyde oxidase), drastically improving the pharmacokinetic half-life of the drug candidate.
Fig 2. Pharmacophore mapping of 7-(trifluoromethyl)phthalazine derivatives in drug design.
References
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National Center for Biotechnology Information (PMC). "Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition". NIH. URL:[Link]
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Semantic Scholar / ACS. "Design and Discovery of MRTX0902, a Potent, Selective, Brain-Penetrant, and Orally Bioavailable Inhibitor of the SOS1:KRAS Protein−Protein Interaction". Semantic Scholar. URL: [Link]
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ResearchGate. "Aluminum Chloride-Induced Heteroarylation of Arenes and Heteroarenes. Part 2. A New Synthesis of 4-Substituted Phthalazin-1(2H)-ones." ResearchGate. URL:[Link]
Sources
- 1. Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. (Phthalazines) | BLDpharm [bldpharm.com]
- 5. researchgate.net [researchgate.net]
